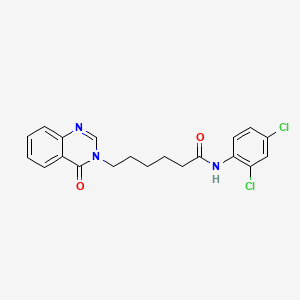

N-(2,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Description

N-(2,4-Dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic compound featuring a quinazolinone core linked via a six-carbon aliphatic chain (hexanamide) to a 2,4-dichlorophenyl substituent. The quinazolinone moiety is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . The hexanamide spacer likely enhances solubility and modulates interactions with target proteins, while the 2,4-dichlorophenyl group contributes steric and electronic effects critical for binding affinity.

Properties

Molecular Formula |

C20H19Cl2N3O2 |

|---|---|

Molecular Weight |

404.3 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C20H19Cl2N3O2/c21-14-9-10-18(16(22)12-14)24-19(26)8-2-1-5-11-25-13-23-17-7-4-3-6-15(17)20(25)27/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,24,26) |

InChI Key |

KTAHIUINDJLUDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

- Condensation Reaction:

- One common synthetic route involves the condensation of 2,4-dichloroaniline with 3-aminobenzoyl chloride. The resulting intermediate undergoes cyclization to form the quinazolinone ring.

- The reaction proceeds as follows:

2,4-dichloroaniline+3-aminobenzoyl chloride→Intermediate→this compound

Alternative Routes:

Chemical Reactions Analysis

N-(2,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide undergoes several chemical reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide finds applications in various fields:

Mechanism of Action

The exact mechanism of action remains under investigation. it likely involves interactions with specific molecular targets or pathways related to cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone Derivatives with Variable Aryl Substituents and Chain Lengths

describes quinazolinone-based compounds with diverse aryl groups (e.g., dihydrobenzo dioxin, bromopyridin-3-yl) and aliphatic chains (pentanamide to heptanamide). Key comparisons include:

- Key Observations :

Hybrid Pharmacophore Compounds ()

highlights a hybrid pharmacophore strategy combining quinazolinone-thioalkylamide and dihydropyrimidin-carbonitrile moieties. A lead compound, 2-((5-cyano-4-(4-hydroxyphenyl)-6-(phenylamino)pyrimidin-2-yl)thio)-N-(2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl)acetamide, demonstrated superior anti-inflammatory activity (IC50 = 116.73 mmol/kg) and COX-2 selectivity compared to Diclofenac.

- Key Observations :

- The thioacetamide linker in the hybrid compound may enhance hydrogen bonding, whereas the hexanamide in the target compound prioritizes flexibility.

- Both compounds leverage the 2,4-dichlorophenyl group for electronic effects, but the hybrid compound’s dual pharmacophore likely broadens its mechanism of action .

Role of Halogenation

- Chlorine vs. Bromine: The 2,4-dichlorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing electrophilic interactions with target proteins.

- Iodine Substituents : also includes a 6-iodopyridin-3-yl analog, where iodine’s polarizability may strengthen van der Waals interactions but reduce metabolic stability .

Chain Length Optimization

- Hexanamide vs. Shorter Chains : The target compound’s C6 chain may optimize binding pocket accommodation compared to shorter chains (C5 in ), balancing entropic penalties and conformational freedom .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.